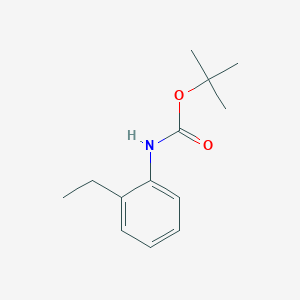

N-(tert-Butoxycarbonyl)-2-ethylaniline

Description

Significance of Anilines and their Derivatives in Chemical Transformations

Anilines, the simplest aromatic amines, and their derivatives are fundamental building blocks in organic chemistry, playing a pivotal role in a vast array of chemical transformations. google.com Their significance stems from the nucleophilic nature of the amino group and the susceptibility of the aromatic ring to electrophilic substitution, which is strongly activated by the same amino group. google.com This dual reactivity makes them indispensable precursors in numerous industrial and laboratory-scale syntheses.

Historically, anilines are best known for their role in the dye industry, forming the basis for a wide spectrum of azo dyes. nih.gov Beyond colorants, their derivatives are integral to the pharmaceutical sector, serving as key intermediates for drugs such as paracetamol and sulfonamides. nih.govorgsyn.org In materials science, aniline (B41778) derivatives are used in the production of polymers like polyaniline, which possesses interesting redox and acid-base properties, and are also used in the manufacturing of rubber and agricultural chemicals. nih.govorgsyn.org

The chemical versatility of anilines is extensive. The amino group can undergo a variety of reactions including alkylation, acylation, and diazotization. nih.gov The latter is particularly important as it converts the amino group into a diazonium salt, an exceptionally versatile intermediate that can be substituted by a wide range of nucleophiles. nih.gov Furthermore, the aniline ring itself is highly activated towards electrophilic aromatic substitution, typically directing incoming electrophiles to the ortho and para positions. google.com This high reactivity, however, can sometimes be a challenge, necessitating the use of protecting groups to moderate reactivity and control regioselectivity.

The Foundational Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Functionalization

The tert-Butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis. organic-chemistry.orgwikipedia.org Its popularity is due to a combination of factors: it is easily introduced, stable under a wide range of reaction conditions, and can be removed under mild acidic conditions. organic-chemistry.org This robust yet labile nature makes it an invaluable tool for multi-step syntheses where the amine functionality needs to be masked to prevent unwanted side reactions. chemrxiv.org

The protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org This reaction is generally high-yielding and compatible with a diverse array of functional groups. Once installed, the Boc group is resistant to nucleophiles, bases, and catalytic hydrogenation, providing a shield for the amine during subsequent chemical transformations. unblog.frnih.gov

Removal of the Boc group, or deprotection, is most commonly accomplished using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with hydrochloric acid (HCl) in an alcoholic solvent. organic-chemistry.org The mechanism involves the acid-catalyzed cleavage of the carbamate (B1207046) to release the free amine, carbon dioxide, and tert-butyl cation. The latter can sometimes lead to side reactions, which can be mitigated by the use of scavengers. organic-chemistry.org

Beyond its role as a simple protecting group, the Boc group can also function as a powerful directing group in reactions such as Directed ortho-Metalation (DoM). organic-chemistry.orgwikipedia.org In this capacity, the carbonyl oxygen of the Boc group coordinates to an organolithium reagent, directing the deprotonation of the aromatic ring specifically to the ortho position, a topic of central importance to the utility of N-(tert-Butoxycarbonyl)-2-ethylaniline.

Structural Context and Synthetic Utility of this compound within Arylcarbamates

This compound belongs to the class of organic compounds known as arylcarbamates. These are esters of carbamic acid where the nitrogen is attached to an aryl group. Arylcarbamates are important intermediates in organic synthesis, often serving as precursors to isocyanates, as protected forms of anilines, and as substrates in various cross-coupling and metalation reactions. mdpi.comresearchgate.net

The specific structure of this compound, with an ethyl group at the C2 position, provides a unique synthetic profile. The primary utility of this compound lies in its application as a substrate for Directed ortho-Metalation (DoM). organic-chemistry.orgwikipedia.org The N-Boc group is a potent directed metalation group (DMG), capable of coordinating with strong bases like alkyllithiums (e.g., n-butyllithium or sec-butyllithium) and directing the deprotonation of the aromatic ring to the adjacent ortho position. organic-chemistry.orguwindsor.ca

In the case of this compound, one ortho position is already occupied by the ethyl group. Consequently, lithiation is directed exclusively to the C6 position. This high degree of regioselectivity is a significant advantage, allowing for the introduction of a wide variety of electrophiles at a specific position on the aniline ring. The resulting 1,2,3-trisubstituted benzene (B151609) derivatives are valuable precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

The presence of the ortho-ethyl group can influence the reactivity of the molecule. It may exert a steric effect, potentially hindering the approach of the organolithium base and subsequent electrophiles. However, it also influences the electronic environment of the ring. Following the introduction of a functional group at the C6 position, the Boc group can be easily removed under acidic conditions, liberating the free aniline. This aniline can then participate in a range of further transformations, such as cyclization reactions to form substituted indoles or other heterocyclic systems. For instance, if the introduced electrophile is an aldehyde, subsequent deprotection and cyclization can lead to the formation of a 7-ethyl-substituted indole, a scaffold present in various biologically active compounds.

Below are tables detailing the physical properties of this compound and illustrating its potential transformations via Directed ortho-Metalation.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 110969-45-4 | nih.gov |

| Molecular Formula | C₁₃H₁₉NO₂ | nih.gov |

| Molecular Weight | 221.30 g/mol | nih.gov |

| Alternate Name | t-Boc-2-Ethylaniline | nih.gov |

| Electrophile (E+) | Product after Quenching | Potential Subsequent Product |

|---|---|---|

| I₂ (Iodine) | tert-butyl (2-ethyl-6-iodophenyl)carbamate | Precursor for cross-coupling reactions |

| DMF (Dimethylformamide) | tert-butyl (2-formyl-6-ethylphenyl)carbamate | Precursor for 7-ethylindoles |

| CO₂ (Carbon Dioxide) | 2-(tert-butoxycarbonylamino)-3-ethylbenzoic acid | Substituted anthranilic acid derivative |

| TMSCl (Trimethylsilyl chloride) | tert-butyl (2-ethyl-6-(trimethylsilyl)phenyl)carbamate | Silyl-protected intermediate |

| R-Br (Alkyl Halide) | tert-butyl (2-alkyl-6-ethylphenyl)carbamate | Polysubstituted anilines |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-ethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APURGTAWCSZZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407770 | |

| Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110969-45-4 | |

| Record name | N-(tert-Butoxycarbonyl)-2-ethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(t-Butoxycarbonyl)-2-ethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Tert Butoxycarbonyl 2 Ethylaniline

Strategic Protection of the 2-Ethylaniline (B167055) Amino Functionality

The introduction of the tert-butoxycarbonyl (Boc) group onto the nitrogen atom of 2-ethylaniline is a crucial step in many synthetic pathways. This is typically accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under various conditions or with alternative reagents.

Di-tert-butyl dicarbonate is the most common reagent for the introduction of the Boc protecting group. The reaction can be facilitated through catalyst-promoted protocols or base-mediated conditions.

Lewis acid catalysis offers an efficient method for the Boc protection of amines. A notable example is the use of a yttria-zirconia-based heterogeneous catalyst. This catalyst activates the Boc anhydride, facilitating the nucleophilic attack by the amine. semanticscholar.org While specific studies on 2-ethylaniline are not extensively detailed, research on the structurally similar aniline (B41778) shows that the reaction is sluggish at room temperature. However, under reflux conditions in acetonitrile, the conversion to the corresponding N-Boc derivative can be achieved in high yields within a few hours. semanticscholar.org For aniline, a yield of 96% has been reported after 3 hours at reflux temperature. semanticscholar.org Given the similar reactivity, a comparable outcome can be anticipated for 2-ethylaniline.

The general procedure involves stirring the amine with di-tert-butyl dicarbonate in the presence of the yttria-zirconia catalyst in a suitable solvent like acetonitrile. semanticscholar.org The heterogeneous nature of the catalyst allows for easy recovery and recycling, adding to the method's practicality. semanticscholar.org

Base-mediated conditions are widely employed for the Boc protection of amines. Common bases include sodium bicarbonate and 4-dimethylaminopyridine (B28879) (DMAP).

Sodium Bicarbonate: This mild inorganic base is often used in aqueous or biphasic systems. The reaction typically involves stirring 2-ethylaniline with di-tert-butyl dicarbonate in a solvent mixture, such as water and tetrahydrofuran (B95107) (THF), in the presence of sodium bicarbonate. mdpi.com The base neutralizes the acidic byproduct, driving the reaction to completion.

4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient acylation catalyst. nih.gov In the context of Boc protection, DMAP reacts with di-tert-butyl dicarbonate to form a more reactive intermediate, which is then readily attacked by the amine. nih.gov This catalytic approach often leads to faster reaction times and higher yields, even for less reactive anilines. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or THF at room temperature. nih.gov

The choice of solvent can significantly impact the efficiency of the Boc protection reaction. A variety of solvents have been successfully employed, including dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, and dioxane. mdpi.com

For aromatic amines like aniline, solvent-free conditions have been shown to provide nearly quantitative yields in a very short time at room temperature when catalyzed by a solid acid catalyst like Amberlite-IR 120. In solvent-based systems, DCM has been found to be highly effective. The optimization of reaction conditions may also involve adjusting the stoichiometry of reagents and the reaction temperature to maximize the yield and minimize side products.

| Solvent | Yield (%) for Aniline | Reference |

|---|---|---|

| Solvent-Free | ~100 | |

| Dichloromethane (DCM) | 95 | |

| Toluene | 80 | |

| Acetonitrile (CH3CN) | 80 |

Besides di-tert-butyl dicarbonate, other reagents can be used to introduce the Boc group. One such reagent is 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON. This stable, crystalline solid is particularly useful in peptide synthesis and can be applied to the protection of other amines. organic-chemistry.org The reaction with Boc-ON typically proceeds under mild basic conditions, often using a tertiary amine like triethylamine (B128534) in a mixed solvent system such as aqueous dioxane or aqueous acetone (B3395972) at room temperature. organic-chemistry.org A key advantage of Boc-ON is the ease of removal of its byproducts. organic-chemistry.org

Direct Protection Utilizing Di-tert-butyl Dicarbonate (Boc2O)

Preparation of the 2-Ethylaniline Precursor

The synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline necessitates the availability of the starting material, 2-ethylaniline. This precursor can be prepared through several established methods, most commonly involving the reduction of a nitro group.

The primary starting material for the synthesis of 2-ethylaniline is often 2-nitroethylbenzene. The reduction of the nitro group to an amine can be accomplished through various methods, including catalytic hydrogenation, metal-acid reduction, and sulfide (B99878) reduction.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as platinum, palladium, or nickel, to reduce the nitro group. It is generally a clean and efficient method, often providing high yields of the desired amine. researchgate.net A patented process describes the continuous hydrogenation of nitroethylbenzene in a reactor to obtain high-purity 2-ethylaniline. google.com

Iron Powder Reduction: The reduction of aromatic nitro compounds using iron powder in the presence of an acid (like hydrochloric or acetic acid) or a salt (like ammonium (B1175870) chloride) is a classical and industrially significant method. researchgate.net This method is cost-effective, though it can generate significant amounts of iron oxide waste. google.com

Sodium Sulfide Reduction: Aromatic nitro compounds can also be reduced using sodium sulfide. google.com While this method can be effective, it is sometimes associated with lower yields compared to other techniques. google.com

Another synthetic route to 2-ethylaniline involves the reduction of 1-azido-2-ethyl-benzene. A reported procedure using freshly prepared iron(0) nanoparticles in water at room temperature provides a 90% yield of 2-ethylaniline. chemicalbook.com

| Precursor | Reduction Method | Key Reagents | Reported Yield (%) | Reference |

|---|---|---|---|---|

| 1-Azido-2-ethyl-benzene | Metal Reduction | Fe(0) nanoparticles, Water | 90 | chemicalbook.com |

| 2-Nitroethylbenzene | Catalytic Hydrogenation | H₂, Metal Catalyst | High Purity | google.com |

| 2-Nitroethylbenzene | Iron Powder Reduction | Fe, Acid/Salt | Industrially viable | researchgate.netgoogle.com |

| 2-Nitroethylbenzene | Sodium Sulfide Reduction | Na₂S | Generally lower | google.com |

Reductive Amination Pathways (e.g., Hydrogenation of Nitroethylbenzene)

One of the most direct and atom-economical routes to this compound involves the reduction of 2-nitroethylbenzene. This can be achieved through a one-pot reaction where the nitro group is first reduced to an amine, which is then immediately protected with a Boc group in the same reaction vessel. This approach is highly efficient as it minimizes workup and purification steps between the reduction and protection stages.

A typical procedure would involve the catalytic hydrogenation of 2-nitroethylbenzene using a catalyst such as palladium on carbon (Pd/C) in a solvent like methanol. Following the complete reduction of the nitro group to 2-ethylaniline, di-tert-butyl dicarbonate ((Boc)₂O) is introduced into the reaction mixture. The in situ generated 2-ethylaniline then reacts with the (Boc)₂O to form the desired this compound. This tandem process is advantageous as it avoids the isolation of the potentially sensitive 2-ethylaniline intermediate. The efficiency of this one-pot method can be quite high, with yields often exceeding 80%. scielo.org.mx

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Reduction | 2-Nitroethylbenzene, H₂ (gas), Pd/C, Methanol | 2-Ethylaniline |

| 2. Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | This compound |

Reduction of Aromatic Azides (e.g., 1-Azido-2-ethyl-benzene)

An alternative pathway to 2-ethylaniline, the precursor for this compound, is through the reduction of an aromatic azide (B81097), specifically 1-azido-2-ethyl-benzene. The Staudinger reduction is a particularly mild and effective method for this transformation. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. This intermediate is then hydrolyzed with water to yield the primary amine (2-ethylaniline) and triphenylphosphine oxide as a byproduct. wikipedia.org

The key advantage of the Staudinger reduction is its high chemoselectivity; the azide group is reduced without affecting other potentially sensitive functional groups that might be present in the molecule. The reaction generally proceeds in high yield and under neutral conditions. alfa-chemistry.com Following the reduction, the resulting 2-ethylaniline can be readily protected with di-tert-butyl dicarbonate to afford this compound. mychemblog.comwikipedia.org

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Reduction | 1-Azido-2-ethyl-benzene, Triphenylphosphine (PPh₃), THF/H₂O | 2-Ethylaniline |

| 2. Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaHCO₃), Dichloromethane | This compound |

Nucleophilic Reactions from Aniline Derivatives (e.g., Aniline and Acetaldehyde (B116499) followed by reduction)

A third synthetic strategy begins with a more fundamental starting material, aniline, and introduces the ethyl group through a nucleophilic reaction. This can be achieved by reacting aniline with acetaldehyde to form an enamine or Schiff base intermediate. This intermediate is then reduced in situ to yield N-ethylaniline. patsnap.comgoogle.comgoogle.com The reduction can be carried out using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation.

While this method is effective for producing N-ethylaniline, it is important to note that for the synthesis of this compound, the starting material would need to be 2-alkylaniline which is then reacted with acetaldehyde. A more direct approach within this category for the target molecule would be the direct N-alkylation of 2-ethylaniline, however, the reaction of aniline with acetaldehyde provides a foundational example of this type of transformation. Once 2-ethylaniline is obtained, the subsequent Boc protection is a standard and high-yielding procedure. nih.gov

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Imine Formation | Aniline, Acetaldehyde, Solvent (e.g., Ethanol) | N-ethylidenebenzenamine |

| 2. Reduction | Sodium borohydride (NaBH₄) or H₂/Catalyst | N-Ethylaniline |

| 3. Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base, Solvent | N-tert-Butoxycarbonyl-N-ethylaniline |

Comparative Analysis of Synthetic Efficiency, Purity, and Scalability

Each of the described synthetic methodologies for this compound presents a unique profile in terms of efficiency, purity, and scalability, which are critical factors for consideration in both academic research and industrial production.

Purity: The purity of the final product is often highest in the azide reduction pathway due to the mild and highly selective nature of the Staudinger reaction. wikipedia.org This method avoids the use of harsh reagents that could lead to byproducts. The one-pot reductive amination can also yield high-purity products, provided the catalyst is effectively removed and the reaction goes to completion. The nucleophilic reaction route may present more challenges in terms of purity, as side reactions such as over-alkylation (formation of diethylaniline) can occur. patsnap.comgoogle.com

Scalability: For large-scale industrial synthesis, the reductive amination of 2-nitroethylbenzene is often the most viable option. The starting materials are readily available and the process can be adapted for continuous flow reactors, which can enhance safety and throughput. Catalytic hydrogenation is a well-established and scalable industrial process. The azide pathway, while offering high purity, may be less suitable for large-scale production due to the potential hazards and costs associated with the synthesis and handling of organic azides. The nucleophilic reaction pathway is also scalable, but may require more stringent process control to maintain high selectivity and purity on a larger scale.

| Synthetic Pathway | Typical Yield | Purity Profile | Scalability | Key Advantages | Key Disadvantages |

| Reductive Amination of Nitroethylbenzene | High (>80%) | Good to Excellent | Excellent | One-pot procedure, high atom economy | Requires handling of H₂ gas, catalyst cost |

| Reduction of Aromatic Azide | High (>90% for reduction) | Excellent | Moderate | Very mild conditions, high chemoselectivity | Azide precursors can be hazardous and costly |

| Nucleophilic Reaction from Aniline Derivative | Good to High | Moderate to Good | Good | Readily available starting materials | Potential for side products (over-alkylation) |

Mechanistic Insights into Reactions Involving N Tert Butoxycarbonyl 2 Ethylaniline

Mechanistic Pathways of Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various conditions and its facile removal under mild acidic conditions. total-synthesis.comresearchgate.net The protection of 2-ethylaniline (B167055) as N-(tert-Butoxycarbonyl)-2-ethylaniline and its subsequent deprotection proceed through well-established mechanistic pathways.

Boc Protection Mechanism: The most common method for the N-protection of amines involves the use of di-tert-butyl dicarbonate (B1257347), (Boc)₂O. The mechanism is a nucleophilic acyl substitution. jk-sci.com The nitrogen atom of the 2-ethylaniline acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of (Boc)₂O. masterorganicchemistry.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a tert-butyl carbonate leaving group. masterorganicchemistry.comcommonorganicchemistry.com This leaving group is unstable and decomposes into carbon dioxide (CO₂) gas and tert-butoxide. The tert-butoxide, a strong base, then deprotonates the positively charged nitrogen to yield the neutral N-protected product and tert-butanol. commonorganicchemistry.com The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction. total-synthesis.com While the reaction can proceed without a base, an ancillary base like triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) is often used to accelerate the reaction by neutralizing the protonated amine or by acting as a nucleophilic catalyst. total-synthesis.comcommonorganicchemistry.com

Boc Deprotection Mechanism: The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jk-sci.commasterorganicchemistry.com The mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. total-synthesis.commasterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond. The bond cleaves to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. total-synthesis.commasterorganicchemistry.com The tert-butyl cation is typically quenched by the conjugate base of the acid or deprotonates to form isobutene gas. total-synthesis.com The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and furnishing the protonated 2-ethylaniline, which is then neutralized to give the free amine. masterorganicchemistry.com

| Process | Common Reagents | Solvent(s) | Mechanism Type | Key Intermediates |

| Protection | (Boc)₂O, TEA/DMAP | THF, DCM | Nucleophilic Acyl Substitution | Tetrahedral Intermediate, tert-butyl carbonate |

| Deprotection | TFA, HCl | DCM | Acid-Catalyzed Elimination | Protonated Carbamate, tert-butyl cation, Carbamic Acid |

Stereochemical Considerations in Directed Lithiation Processes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The N-(tert-butoxycarbonyl) group is classified as a strong directed metalation group (DMG). uwindsor.cabaranlab.org In the context of this compound, the DMG directs a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), to deprotonate the aromatic proton ortho to the directing group. Due to the presence of the ethyl group at the C2 position, lithiation occurs exclusively at the C6 position. The mechanism involves the coordination of the Lewis acidic lithium cation to the Lewis basic carbonyl oxygen of the Boc group, which positions the base for kinetically favored deprotonation of the adjacent proton. baranlab.org

While this compound itself is achiral, stereochemical principles become critical in related systems where a stereocenter exists on the N-acyl group or on a substituent on the aromatic ring. These principles illustrate how stereochemistry can be controlled in reactions involving this class of compounds.

Stereoinformation transfer refers to the process by which the chirality of a starting material influences the stereochemical outcome of a reaction, leading to the formation of a product with a specific stereochemistry. In the context of directed lithiation, if a chiral center is present in the molecule, it can influence the formation of a new stereocenter. For example, in the asymmetric deprotonation of N-Boc-protected amines, a chiral ligand, such as (-)-sparteine, can be used in conjunction with an organolithium base. This complex creates a chiral environment that can selectively remove one of two diastereotopic protons, leading to a configurationally stable organolithium intermediate. The subsequent reaction of this chiral intermediate with an electrophile proceeds with retention of configuration, effectively transferring the stereochemical information to the final product. This strategy is a cornerstone of asymmetric synthesis for creating enantiomerically enriched compounds.

The stereochemical integrity of the lithiated intermediate is crucial for effective stereoinformation transfer. Racemization, the process of converting an enantiomerically enriched substance into a racemic mixture, can occur if the organolithium intermediate is not configurationally stable. The stability is influenced by factors such as temperature, solvent, and the nature of the counter-ion. Higher temperatures or coordinating solvents can sometimes promote the inversion of the carbanionic center, leading to a loss of stereochemical information.

Deracemization is a more advanced process where a racemic mixture is converted into a single, enantiomerically enriched product. nih.govru.nl In the context of lithiated species, this can be achieved through dynamic kinetic resolution. In this process, the enantiomers of the lithiated intermediate are in rapid equilibrium, but one enantiomer reacts significantly faster with a chiral reagent or catalyst. This continuous equilibration and selective reaction effectively channel the entire racemic starting material into a single enantiomeric product. Photochemical methods have also been explored for the deracemization of certain classes of chiral compounds, operating through selective recognition by a chiral triplet sensitizer. nih.gov

Influence of the Boc Protecting Group on Reaction Pathways and Selectivity

The N-(tert-butoxycarbonyl) group exerts a profound influence on the reactivity and selectivity of reactions involving this compound through a combination of electronic and steric effects.

Directing Group in Lithiation : As previously mentioned, the Boc group is a powerful directed metalation group. uwindsor.ca Its ability to coordinate with organolithium reagents allows for highly regioselective deprotonation at the ortho-position, a selectivity that is difficult to achieve through classical electrophilic aromatic substitution, which would typically yield a mixture of ortho and para products. baranlab.org The hierarchy of directing groups places carbamates like the Boc group among the most effective. uwindsor.ca

Electronic Effects : The Boc group is electron-withdrawing via resonance, which decreases the electron density on the nitrogen atom and the aromatic ring. This deactivation reduces the nucleophilicity of the nitrogen, preventing it from undergoing unwanted side reactions such as alkylation or acylation when functionalization of the ring is desired. researchgate.net This electronic modification is crucial for controlling the reaction pathway.

Steric Hindrance : The bulky tert-butyl component of the Boc group provides significant steric hindrance around the nitrogen atom. This steric shield can influence the approach of reagents, potentially directing them to less hindered positions on the molecule. In palladium-catalyzed cross-coupling reactions, for instance, the steric bulk can affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle. figshare.com

Stability : The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) environments, making it compatible with many synthetic transformations. researchgate.netnih.gov Its key liability is to acid, which allows for selective and orthogonal deprotection in the presence of other protecting groups like Cbz or Fmoc. masterorganicchemistry.com

Catalytic Role and Mechanism in Specific Transformations

This compound is overwhelmingly employed as a substrate or an intermediate in chemical synthesis rather than as a catalyst itself. However, it plays a critical role as a reactant in numerous catalytic transformations, where its structure influences the catalytic mechanism. A prominent example is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, after its conversion into a suitable derivative (e.g., an aryl halide or boronic acid).

Consider the mechanism of a Suzuki-Miyaura coupling where a derivative, 6-bromo-N-(tert-Butoxycarbonyl)-2-ethylaniline, is a coupling partner.

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. The electronic properties of the N-Boc-2-ethylphenyl group influence the rate of this step. The electron-withdrawing nature of the Boc group can make the C-Br bond more susceptible to cleavage.

Transmetalation : The resulting palladium(II) complex then undergoes transmetalation with a boronic acid derivative (R-B(OH)₂) in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group (R) from boron to palladium.

Reductive Elimination : This is the final product-forming step. The two organic fragments on the palladium(II) center couple, and the C-C bond is formed, yielding the coupled product. The palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Computational Studies and Spectroscopic Characterization

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within N-(tert-Butoxycarbonyl)-2-ethylaniline.

Proton (¹H) NMR spectra reveal the number of different types of protons, their relative numbers, and their proximity to one another. For this compound, the spectrum typically shows distinct signals for the aromatic protons, the ethyl group protons (both the quartet for the CH₂ and the triplet for the CH₃), the bulky tert-butyl group protons (a characteristic singlet), and the N-H proton of the carbamate (B1207046).

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of aromatic, aliphatic, and carbonyl carbons. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, providing crucial data for structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and may vary slightly depending on the solvent and experimental conditions.

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH | 7.10 - 7.35 (m) | 124.0 - 128.0 |

| Ethyl -CH₂- | 2.60 (q) | 24.5 |

| Ethyl -CH₃ | 1.25 (t) | 14.0 |

| tert-Butyl -C(CH₃)₃ | 1.50 (s) | 28.5 |

| tert-Butyl -C(CH₃)₃ | N/A | 80.0 |

| Carbamate N-H | ~6.5 (br s) | N/A |

| Carbonyl C=O | N/A | 154.0 |

The rotation around the N-CO amide bond in carbamates like this compound is a topic of significant interest in conformational analysis. This rotation is often restricted due to the partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair into the carbonyl group. This restriction can lead to the existence of different conformers (rotamers), which may be observable by NMR spectroscopy, particularly at low temperatures. However, specific studies detailing the rotational barriers and conformational analysis for this compound are not extensively documented in publicly available literature. Theoretical calculations could provide estimates for these energy barriers.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₃H₁₉NO₂), HRMS provides an exact mass measurement, typically with an accuracy of a few parts per million. This high level of precision is invaluable for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. The calculated exact mass for the [M+H]⁺ ion is a key value sought in this analysis.

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique can provide precise information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure. To date, there are no publicly available reports of single-crystal X-ray diffraction studies performed directly on this compound. Such an analysis would require the successful growth of a suitable single crystal of the compound or one of its derivatives.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the presence of specific functional groups. In the IR spectrum of this compound, key characteristic absorption bands confirm its structure. A strong absorption band is typically observed around 1700-1725 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the carbamate group. Another significant band appears in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration. The presence of aromatic C-H and aliphatic C-H stretching vibrations can also be identified.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Carbamate) | 1700 - 1725 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Quantum Chemical and Molecular Modeling Studies

Quantum chemical calculations and molecular modeling serve as powerful theoretical tools to complement experimental data. These computational methods can be used to predict molecular geometries, spectroscopic properties (like NMR and IR spectra), and energetic features, such as rotational barriers and conformational preferences. While these studies are invaluable for understanding the electronic structure and behavior of molecules, specific computational research focused exclusively on this compound is not prominently featured in the scientific literature. General principles of quantum chemistry can be applied to model its structure and predict its properties, but dedicated published studies are not readily found.

Geometry Optimization and Electronic Structure Determination

No specific studies detailing the geometry optimization or electronic structure of this compound were found.

Conformational Space Analysis and Energy Landscapes

There is no available research on the conformational analysis or energy landscapes specific to this compound.

Prediction of Spectroscopic Parameters

While general spectroscopic data for aniline (B41778) derivatives exist, specific predicted spectroscopic parameters for this compound are not published.

Computational Elucidation of Reaction Mechanisms

No computational studies on the reaction mechanisms involving this compound were identified.

Molecular Docking Studies (Relevant for Derivatives or Related Compounds)

There are no published molecular docking studies specifically involving this compound.

Applications of N Tert Butoxycarbonyl 2 Ethylaniline As a Key Building Block in Complex Molecular Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Isoquinoline (B145761) Derivatives, Oxindoles, Pyrroles)

The strategic placement of the amino and ethyl groups on the aromatic ring makes N-(tert-Butoxycarbonyl)-2-ethylaniline an adept precursor for various nitrogen-containing heterocycles. Its derivatives are particularly useful in cyclization reactions that form fused ring systems.

A notable application is in the synthesis of oxindoles. Research has demonstrated that N-(tert-butoxycarbonyl)-2-alkylanilines can be converted into oxindoles (indol-2(3H)-ones). researchgate.netcombichemistry.com This transformation is often achieved through a process involving dilithiation of the N-(tert-butoxycarbonyl)aniline derivative. The lithiated intermediate can then react with electrophiles like carbon dioxide, leading to intermediates that readily cyclize to form the oxindole (B195798) core. researchgate.net This methodology provides a powerful route to a class of compounds with significant biological activity.

While direct synthesis of isoquinolines from this compound is less commonly documented, the fundamental methods for isoquinoline synthesis, such as the Bischler–Napieralski or Pictet–Spengler reactions, rely on β-phenylethylamine precursors. wikipedia.orgquimicaorganica.org Synthetic strategies can be envisioned where the ethylaniline derivative is elaborated into such a precursor, which then undergoes acid-catalyzed cyclization to form a dihydroisoquinoline, followed by oxidation to the aromatic isoquinoline. wikipedia.org

The synthesis of substituted pyrroles can also be approached using derivatives of this compound. Although classical methods like the Paal-Knorr synthesis start from 1,4-dicarbonyl compounds, modern synthetic chemistry employs a wide array of strategies where aniline (B41778) derivatives can be incorporated. uctm.eduorganic-chemistry.org For instance, the functionalized aniline can be coupled with appropriate synthons to construct the five-membered pyrrole (B145914) ring. researchgate.netresearchgate.netnih.gov

| Heterocyclic Class | Synthetic Strategy | Key Features of Precursor | References |

|---|---|---|---|

| Oxindoles | Dilithiation followed by reaction with CO2 and cyclization | Ortho-alkyl group provides the carbon for the new five-membered ring | researchgate.netcombichemistry.com |

| Indoles | Dilithiation followed by condensation with amides or dimethylformamide | Enables construction of the pyrrole ring fused to the benzene (B151609) ring | researchgate.netcombichemistry.com |

| Oxindole-2-thiones | Dilithiation followed by reaction with carbon disulfide | Allows for the synthesis of sulfur analogs of oxindoles | researchgate.net |

Intermediate in the Development of Pharmacologically Active Scaffolds and Fine Chemicals

The heterocyclic systems derived from this compound are often core scaffolds in molecules of medicinal interest. Therefore, this compound serves as a crucial intermediate in the synthesis of fine chemicals and pharmacologically active agents.

Oxindoles, for example, represent a privileged scaffold in drug discovery. Compounds featuring the oxindole core have been identified as potent microtubule-active anticancer agents. researchgate.net The ability to synthesize substituted oxindoles from N-(tert-butoxycarbonyl)-alkylanilines provides a valuable pathway to new therapeutic candidates. researchgate.netorganic-chemistry.org Similarly, isoquinoline alkaloids and their synthetic derivatives exhibit a broad spectrum of biological activities, including antibacterial properties. mdpi.com Pyrrole-containing structures are also widespread in natural products and pharmaceuticals, known for their diverse biological activities. uctm.edu

| Derived Scaffold | Potential Pharmacological Activity | References |

|---|---|---|

| Oxindole | Anticancer (microtubule-active agents) | researchgate.net |

| Isoquinoline | Antibacterial, Antiviral | mdpi.com |

| Pyrrole | Diverse biological activities (e.g., anti-inflammatory, antimicrobial) | uctm.edu |

Contribution to Peptide Synthesis and Bioconjugation Strategies

While this compound itself is not a standard reagent in peptide synthesis, its core components—the Boc-protected amine—are central to the field. The principles governing its reactivity and utility are directly applicable to broader chemical biology strategies.

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in the solid-phase synthesis of peptides. wikipedia.orgresearchgate.netfishersci.co.uk Its primary function is to temporarily block the reactivity of the amine's nucleophilic nitrogen atom, allowing other chemical transformations to occur selectively at different sites in the molecule. libretexts.org

The Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many reaction steps. researchgate.netsemanticscholar.org It is readily introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.uk Crucially, it can be removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and tert-butyl cation. wikipedia.orgorganic-chemistry.org This acid lability allows for orthogonal protection strategies in complex syntheses where other protecting groups, such as the base-labile Fmoc group, are also used. libretexts.orgpeptide.com

| Property | Description | References |

|---|---|---|

| Introduction | Reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often with a base like DMAP. | wikipedia.org |

| Stability | Stable to basic conditions, catalytic hydrogenation, and many nucleophiles. | researchgate.netsemanticscholar.org |

| Cleavage (Deprotection) | Removed under anhydrous, mild acidic conditions (e.g., trifluoroacetic acid, HCl in methanol). | wikipedia.org |

| Orthogonality | Compatible with base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz) protecting groups. | libretexts.org |

In bioconjugation, linker molecules are used to covalently connect two or more different molecules, such as a protein and a drug in an antibody-drug conjugate (ADC). njbio.comthermofisher.com Cross-linkers are reagents that can form these bridges. Molecules with structures similar to this compound can be incorporated into the design of such linkers.

The protected amine provides a stable handle that can be deprotected at a specific stage of the synthesis to allow for conjugation to another molecule. The aromatic ring and the ethyl group offer sites for attaching other functionalities or the payload itself. Heterobifunctional linkers, which have two different reactive ends, are particularly valuable, and Boc-protected amines are common components in their synthesis. tcichemicals.com The ability to functionalize the aniline derivative allows for precise control over the linker's length, rigidity, and solubility, which are critical parameters for the efficacy of the final bioconjugate. njbio.com

Enabling Advanced Synthetic Methodologies Through its Unique Reactivity Profile

The most significant contribution of this compound to synthetic chemistry lies in its unique reactivity, which enables advanced synthetic methodologies. The Boc group acts as a powerful ortho-directing group in metalation reactions. When treated with a strong base like tert-butyllithium, the molecule can undergo dilithiation—one lithiation occurring on the nitrogen atom (after proton abstraction) and a second on the benzylic carbon of the ethyl group. researchgate.netresearchgate.net

This N,C-dianion is a potent nucleophile that can react sequentially with two different electrophiles in a highly regioselective manner. This "one-pot" functionalization allows for the rapid assembly of complex, highly substituted aniline derivatives. This powerful strategy streamlines synthetic routes, increases efficiency, and provides access to molecular structures that would be difficult to obtain through traditional methods. This controlled, stepwise introduction of functionality is a hallmark of advanced synthetic chemistry and underscores the value of this compound as a key building block. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, with a strong emphasis on minimizing waste and environmental impact. jocpr.com Atom economy, a concept developed to measure the efficiency of a chemical reaction, seeks to maximize the incorporation of atoms from reactants into the final product. jk-sci.comnih.gov Traditional methods for N-tert-butoxycarbonylation, while effective, can sometimes involve reagents with poor atom economy and generate significant byproducts. researchgate.net

Future research is focused on developing greener protocols. This includes the use of environmentally benign solvents like water, which is non-toxic, inexpensive, and non-flammable. scispace.com Catalyst-free conditions are also being explored to avoid the use of potentially toxic or expensive catalysts. scispace.comresearchgate.net For instance, catalyst-free N-tert-butyloxycarbonylation of various amines has been successfully demonstrated in water, although reproducibility can be a challenge due to the limited solubility of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). scispace.com

Another promising approach is the direct reaction of amines with t-butanol and carbon monoxide (CO), catalyzed by systems like AuCl₃/CuI with air as the oxidant. researchgate.net This method offers a step- and atom-economic route to N-Boc amines. researchgate.net The development of solid-supported catalysts, such as yttria-zirconia, also presents a sustainable option, allowing for easy recovery and recycling of the catalyst. semanticscholar.org These advancements aim to make the synthesis of N-(tert-Butoxycarbonyl)-2-ethylaniline more efficient and environmentally friendly.

Table 1: Comparison of Synthetic Methodologies for N-Boc Protection

| Method | Reagents | Catalyst | Solvent | Key Advantages |

|---|---|---|---|---|

| Traditional | Di-tert-butyl dicarbonate | Base (e.g., DMAP) | Organic (e.g., MeCN) | Well-established, general applicability |

| Green Protocol | Di-tert-butyl dicarbonate | None | Water | Environmentally benign, catalyst-free |

| Atom-Economical | Amines, t-butanol, CO, O₂ | AuCl₃/CuI | - | High atom economy, uses readily available substrates researchgate.net |

Exploration of Novel Reactivity Patterns and Mechanistic Discoveries

The tert-butoxycarbonyl (Boc) group is primarily known as a protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. semanticscholar.orgresearchgate.net However, its influence on the reactivity of the parent molecule is an area of ongoing research. For this compound, the Boc group, in concert with the ethyl group at the ortho position, can direct reactions to specific sites on the aromatic ring.

One key area of exploration is directed ortho-lithiation, where the Boc group can direct metallation to the adjacent position on the aniline (B41778) ring, enabling the introduction of various electrophiles. researchgate.net This allows for the synthesis of highly substituted aniline derivatives that would be difficult to prepare otherwise.

Furthermore, a deeper understanding of the reaction mechanisms, particularly for the deprotection of the Boc group, is crucial for optimizing reaction conditions and preventing side reactions. Kinetic studies have shown that the acid-catalyzed cleavage of the N-Boc group can exhibit a second-order dependence on the acid concentration. researchgate.net The mechanism is thought to involve the fragmentation of the protonated carbamate (B1207046) into a reversibly formed ion-molecule pair. researchgate.net Investigating these mechanisms under various conditions can lead to the discovery of novel reactivity and more controlled synthetic transformations.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govnih.gov The integration of the synthesis and modification of this compound into flow systems is a key area for future development.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. researchgate.net For instance, N-Boc deprotection has been successfully performed under continuous flow high-temperature conditions, which can reduce waste by avoiding aqueous workups. researchgate.net The use of heterogeneous catalysts in packed-bed reactors further enhances the sustainability of the process by allowing for continuous operation over extended periods without the need for catalyst replacement. researchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry and real-time analysis, can accelerate the discovery and optimization of new reactions and derivatives. researchgate.netbeilstein-journals.org By systematically varying reaction conditions, these platforms can rapidly identify the optimal parameters for the synthesis of this compound derivatives, significantly reducing the time and resources required for research and development. researchgate.net

Design and Prediction of Derivatives with Enhanced or Novel Reactivity through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the reactivity and properties of molecules. scirp.orgdergipark.org.tr By modeling the electronic structure of this compound and its potential derivatives, researchers can predict their reactivity towards electrophilic and nucleophilic attack. researchgate.net

These computational approaches can guide the design of new derivatives with tailored properties. For example, by introducing electron-withdrawing or electron-donating groups at specific positions on the aromatic ring, it is possible to modulate the reactivity of the molecule. DFT calculations can predict the effect of these substituents on parameters like HOMO-LUMO energy gaps, which are indicators of chemical reactivity. dergipark.org.tr This allows for the in silico screening of numerous potential derivatives, prioritizing the most promising candidates for experimental synthesis. mdpi.com Such predictive power saves considerable time and resources in the lab and accelerates the discovery of molecules with novel or enhanced reactivity for specific applications. nih.gov

Table 2: Computationally Predicted Reactivity Descriptors

| Derivative Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| H (Parent Molecule) | -5.98 | -0.25 | 5.73 | Baseline |

| 4-NO₂ | -6.54 | -1.12 | 5.42 | Increased electrophilicity |

| 4-OCH₃ | -5.62 | -0.18 | 5.44 | Increased nucleophilicity |

(Note: Data is hypothetical and for illustrative purposes only)

Expanding its Utility in Diverse Fields Beyond Traditional Organic Synthesis

While this compound is a valuable intermediate in organic synthesis, its potential applications extend into various other scientific domains. The structural motif of a substituted aniline is prevalent in pharmaceuticals, agrochemicals, and materials science.

In medicinal chemistry, N-aryl compounds are key components of many biologically active molecules, including potential anticancer agents. beilstein-journals.orgbeilstein-journals.org Derivatives of this compound could serve as building blocks for the synthesis of novel therapeutic agents. The ethyl group at the ortho position can provide steric hindrance that influences binding to biological targets or affects the metabolic stability of the final compound.

In materials science, aniline derivatives are precursors to conducting polymers and other functional materials. The specific substitution pattern of this compound could be exploited to create materials with unique electronic or optical properties. Furthermore, its derivatives could find use in the development of novel ligands for organometallic catalysts or as components in supramolecular chemistry. The exploration of these diverse applications represents a vibrant and promising future for this versatile chemical compound. researchgate.net

Q & A

Q. Why do some synthetic routes yield low product purity, and how can this be mitigated?

- Methodological Answer : Impurities often stem from incomplete Boc protection or side reactions. Use scavenger resins (e.g., trisamine) to quench excess reagents. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC .

Applications in Advanced Research

Q. What role does this compound play in designing photo-labile protecting groups for drug delivery systems?

- Methodological Answer : The Boc group’s UV stability allows selective deprotection under acidic conditions, enabling controlled release in prodrugs. Couple with nitroveratryl carbonyl (NVOC) for orthogonal deprotection in multi-step syntheses .

Q. How is this compound utilized in synthesizing chiral ligands for asymmetric catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.